

# Application Notes and Protocols for the Synthesis of 2-Hydroxy-n-methylacetamide

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## Compound of Interest

Compound Name: 2-Hydroxy-n-methylacetamide

Cat. No.: B1583540

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Hydroxy-n-methylacetamide**, a valuable building block in medicinal chemistry and drug development. The described method is based on the aminolysis of methyl glycolate with methylamine, a reliable and efficient approach for amide bond formation.<sup>[1][2]</sup> This protocol includes a step-by-step experimental setup, purification methods, and expected characterization data to ensure the successful synthesis and identification of the target compound.

## Introduction

**2-Hydroxy-n-methylacetamide** (CAS 5415-94-1) is a functionalized amide of interest in organic synthesis and pharmaceutical research. Its bifunctional nature, containing both a hydroxyl and an N-methyl amide group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. The direct synthesis of amides from esters and amines is a common and atom-economical method.<sup>[2][3]</sup> This application note details a robust protocol for the preparation of **2-Hydroxy-n-methylacetamide** via the reaction of methyl glycolate with methylamine.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Hydroxy-n-methylacetamide** is presented in Table 1.

Property	Value	Reference
IUPAC Name	2-hydroxy-N-methylacetamide	[4]
CAS Number	5415-94-1	[4]
Molecular Formula	C3H7NO2	[4]
Molecular Weight	89.09 g/mol	[4]
Appearance	Solid	[5]
Storage	Sealed in dry, 2-8°C	[5]

## Experimental Protocol

### Synthesis of 2-Hydroxy-n-methylacetamide

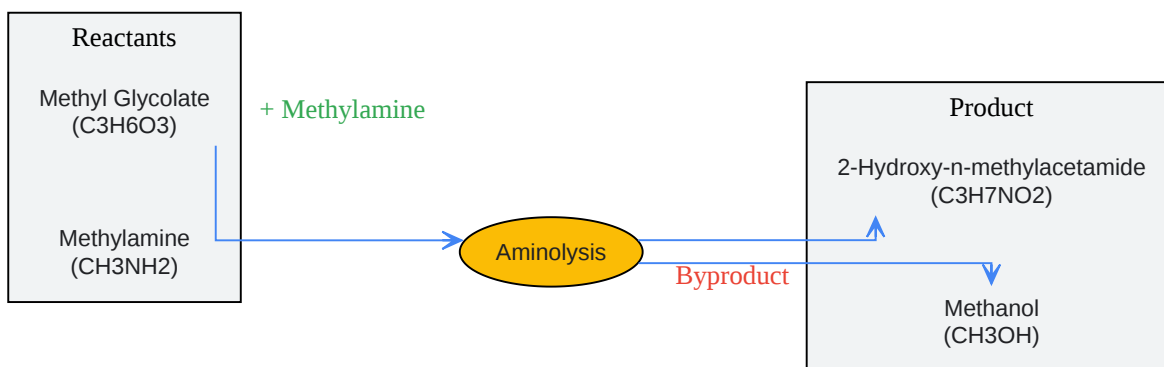
This protocol describes the synthesis of **2-Hydroxy-n-methylacetamide** from methyl glycolate and a solution of methylamine in methanol.

Materials and Equipment:

- Methyl glycolate (Reagent grade, ≥98%)
- Methylamine solution (40 wt. % in methanol)
- Methanol (Anhydrous)
- Round-bottom flask with a magnetic stirrer
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Standard glassware for work-up and purification

- Analytical balance
- Fume hood

Reaction Scheme:



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Caption: Reaction scheme for the synthesis of **2-Hydroxy-n-methylacetamide**.

Procedure:

- **Reaction Setup:** In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add methyl glycolate (e.g., 0.1 mol, 9.01 g) to the flask.
- **Addition of Methylamine:** While stirring, slowly add a 40 wt. % solution of methylamine in methanol (e.g., 0.12 mol, 9.32 g or approximately 10.5 mL) to the flask. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
- **Reaction:** Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

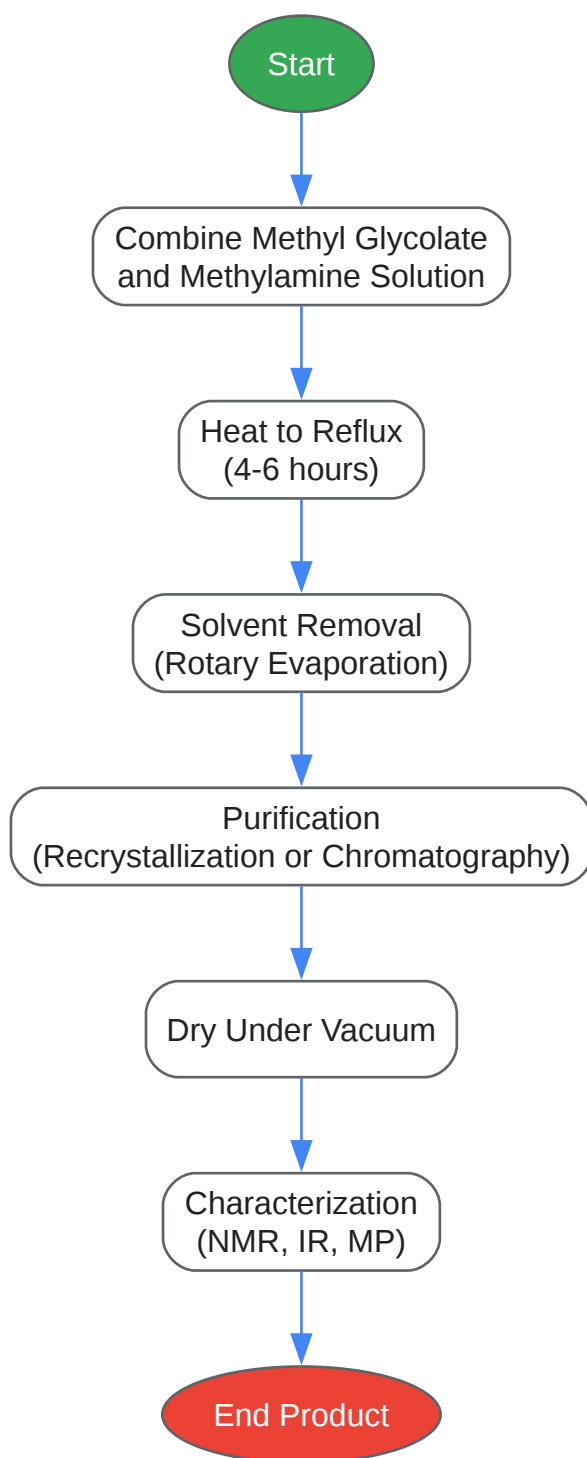
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess methylamine using a rotary evaporator under reduced pressure.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to achieve high purity.
- **Drying:** Dry the purified product under vacuum to obtain **2-Hydroxy-n-methylacetamide** as a solid.

#### Safety Precautions:

- Methylamine is a flammable and corrosive gas/liquid. Handle the methylamine solution in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The final product, **2-Hydroxy-n-methylacetamide**, is harmful if swallowed.[\[4\]](#)

## Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of **2-Hydroxy-n-methylacetamide**.



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Caption: Workflow for the synthesis of **2-Hydroxy-n-methylacetamide**.

## Data Presentation

## Expected Yield and Purity

The following table summarizes the expected quantitative data for the synthesis.

Parameter	Expected Value
Theoretical Yield	Based on 0.1 mol starting material: 8.91 g
Typical Experimental Yield	75-90%
Purity (after purification)	>97%

## Characterization Data

The identity and purity of the synthesized **2-Hydroxy-n-methylacetamide** should be confirmed by standard analytical techniques. Expected data are summarized in Table 2.

Analysis	Expected Results
$^1\text{H}$ NMR	Peaks corresponding to the N-methyl group, the methylene group adjacent to the hydroxyl and carbonyl groups, and the hydroxyl and amide protons.
$^{13}\text{C}$ NMR	Signals for the carbonyl carbon, the methylene carbon, and the N-methyl carbon.[4]
IR Spectroscopy	Characteristic absorption bands for the O-H stretch (broad), N-H stretch, C=O stretch (amide I), and N-H bend (amide II).[4]
Melting Point	A sharp melting point should be observed for the pure compound.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the product (89.09 g/mol ). [4]

## Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **2-Hydroxy-n-methylacetamide**. The described method is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. The provided workflow, data tables, and characterization guidelines will aid researchers in the successful preparation and validation of this important chemical intermediate.

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